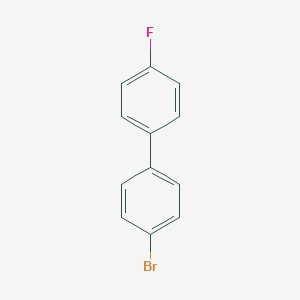

4-Bromo-4'-fluorobiphenyl

Beschreibung

The exact mass of the compound 4-Bromo-4'-fluoro-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91565. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPSHWWPIFPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192869 | |

| Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-21-0 | |

| Record name | 4-Bromo-4′-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 398-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-4'-fluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-4'-FLUORO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVY4JM8V79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-fluorobiphenyl

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-4'-fluorobiphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon.[1] It presents as a white or off-white crystalline powder.[2][3][4] The compound is notable for its application as a reagent in the synthesis of more complex molecules.[2]

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrF | [5][6][7][8] |

| Molecular Weight | 251.09 g/mol | [6] |

| CAS Number | 398-21-0 | [6][8] |

| Melting Point | 92.5-97.5 °C | [2][5] |

| Boiling Point | 307.6 °C at 760 mmHg | [4] |

| Density | 1.165 - 1.64 g/cm³ | [4][5][9] |

| Appearance | White crystalline powder | [2][4] |

| IUPAC Name | 1-bromo-4-(4-fluorophenyl)benzene | [4][6] |

| InChI Key | XFGPSHWWPIFPNL-UHFFFAOYSA-N | [6] |

| Crystal Structure | Monoclinic, P2₁/c | [2][9] |

Synthesis and Experimental Protocols

A common synthetic route for halogenated biphenyls involves coupling reactions. For instance, a related compound, 4-bromo-2-fluorobiphenyl, is synthesized using o-fluoroaniline as a starting material, which undergoes bromination followed by a diazotization and catalytic biphenyl reaction.[10] While the specific patent refers to a different isomer, the general principles of synthesis are applicable.

A general workflow for the synthesis and purification of a compound like this compound is outlined below. This typically involves the reaction of starting materials, followed by workup procedures to isolate and purify the final product.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule. The NIST Chemistry WebBook contains IR spectral data for this compound.[8] PubChem also lists the availability of FTIR spectra.[6]

-

Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Development

This compound serves as a key reagent in the synthesis of various compounds. Notably, it is used in the preparation of 5-hydroxypyrimidine-4-carboxamide compounds, which are known to promote the production of erythropoietin (EPO).[2] EPO is a critical hormone that stimulates the production of red blood cells.

The logical relationship illustrating the role of this compound as a precursor in the development of potential therapeutic agents is shown below.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[6][7] It is also very toxic to aquatic life with long-lasting effects.[5][7]

GHS Hazard Statements:

-

H410: Very toxic to aquatic life with long lasting effects[7]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P273: Avoid release to the environment.[7]

-

P280: Wear protective gloves/eye protection/face protection.[7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P391: Collect spillage.[7]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[11] The compound is a combustible solid. Containers may explode when heated, and vapors can form explosive mixtures with air.[2]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 398-21-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Biphenyl, 4-bromo-4'-fluoro- [webbook.nist.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-4'-fluorobiphenyl (CAS: 398-21-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-4'-fluorobiphenyl, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and significant applications.

Core Chemical and Physical Properties

This compound is a halogenated biphenyl derivative with the chemical formula C₁₂H₈BrF.[1] It presents as a white crystalline powder under standard conditions.[2]

| Property | Value | Reference(s) |

| CAS Number | 398-21-0 | [1] |

| Molecular Formula | C₁₂H₈BrF | [1] |

| Molecular Weight | 251.09 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 92.5-97.5 °C | |

| Boiling Point | 307.6 °C at 760 mmHg | [2] |

| Flash Point | 143.7 °C | [2] |

| Density | 1.433 g/cm³ | [2] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.7 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). Aromatic carbons typically resonate in the δ 115-140 ppm range.

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic CH | 115-135 |

| Quaternary Carbons | 135-145 |

| C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| C-Br | ~122 |

Note: Predicted values based on typical chemical shifts for similar structures. Experimental data should be consulted for precise assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretching |

| ~1220 | C-F stretching |

| ~1000 | C-Br stretching |

| 850-800 | para-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Ion Assignment |

| 250/252 | [M]⁺ (Molecular ion) |

| 171 | [M - Br]⁺ |

| 152 | [M - Br - F]⁺ |

Synthesis of this compound

Two primary synthetic routes for this compound are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenylboronic acid (1.0 eq), 4-fluoroiodobenzene (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Gomberg-Bachmann Reaction

This reaction involves the coupling of a diazonium salt with an aromatic compound.

Caption: Gomberg-Bachmann reaction for synthesizing this compound.

Experimental Protocol: Gomberg-Bachmann Reaction

-

Diazotization: Dissolve 4-bromoaniline (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C to form the 4-bromobenzenediazonium chloride solution.

-

Coupling: In a separate flask, add fluorobenzene (which acts as both reactant and solvent) and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the fluorobenzene.

-

Base Addition: While vigorously stirring the two-phase mixture, slowly add an aqueous solution of a base, such as sodium hydroxide, to neutralize the acid and promote the coupling reaction. Keep the temperature low during this addition.

-

Reaction: Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Work-up: Separate the organic layer. Wash it with dilute acid, water, and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess fluorobenzene by distillation. The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.

Pharmaceutical Synthesis

The biphenyl moiety is a common scaffold in many pharmaceutical compounds. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antihypertensive drugs. For example, derivatives of this compound are utilized in the synthesis of the "sartan" class of angiotensin II receptor blockers.[4]

Caption: General workflow for the use of this compound in API synthesis.

Materials Science

The rigid, rod-like structure of the biphenyl core makes it an ideal component for advanced materials.

-

Liquid Crystals: this compound is a precursor for various liquid crystalline compounds.[5][6] The introduction of fluorine atoms can enhance properties such as dielectric anisotropy and thermal stability, which are crucial for display technologies.[7]

-

Organic Light-Emitting Diodes (OLEDs): This compound is used in the synthesis of materials for OLEDs, contributing to the development of more efficient and durable display and lighting technologies.[4]

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive risk assessment before use.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | 398-21-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

4-Bromo-4'-fluorobiphenyl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-4'-fluorobiphenyl, including its molecular formula and weight. Additionally, a representative experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is detailed.

Core Compound Data

All essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₈BrF | [1] |

| Molecular Weight | 251.094 g/mol | [1] |

| CAS Number | 398-21-0 | [1] |

| Appearance | White powder | |

| Melting Point | 92.5-97.5 °C | |

| IUPAC Name | 1-bromo-4-(4-fluorophenyl)benzene | [2] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This method is highly valued for its versatility and tolerance to a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound by coupling a boronic acid with an aryl halide.

Materials:

-

4-Bromophenylboronic acid or 4-Fluorophenylboronic acid

-

1-Bromo-4-fluorobenzene or 4-Bromoiodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., Toluene and water, or 1,4-Dioxane and water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 equivalent), the corresponding boronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The flask is then evacuated and backfilled with an inert gas, such as nitrogen or argon, and this process is repeated three times to ensure an inert atmosphere.

-

A degassed solvent mixture (e.g., toluene and water in a 4:1 ratio) is added via syringe.

-

The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: Suzuki-Miyaura reaction for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-2-fluorobiphenyl from o-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-fluorobiphenyl, a key intermediate in the manufacturing of pharmaceuticals such as the non-steroidal anti-inflammatory drug flurbiprofen. The primary synthetic route starts from o-fluoroaniline and proceeds through a two-step sequence involving bromination followed by a diazotization-coupling reaction. This document details various reported methodologies for each step, presents quantitative data in a structured format, and provides detailed experimental protocols.

Overall Synthesis Pathway

The synthesis of 4-bromo-2-fluorobiphenyl from o-fluoroaniline is typically achieved in two main stages:

-

Bromination of o-fluoroaniline: This step introduces a bromine atom at the para position to the fluorine atom, yielding 2-fluoro-4-bromoaniline.

-

Diazotization and Arylation: The resulting 2-fluoro-4-bromoaniline undergoes diazotization to form a diazonium salt, which is then coupled with benzene to form the final product, 4-bromo-2-fluorobiphenyl.

Several variations exist for the second step, primarily differing in the choice of diazotizing agent and reaction conditions. These variations are explored in detail in the subsequent sections.

Caption: Overall workflow for the synthesis of 4-bromo-2-fluorobiphenyl.

Step 1: Bromination of o-Fluoroaniline

The initial step involves the regioselective bromination of o-fluoroaniline to produce 2-fluoro-4-bromoaniline. While various brominating agents can be used, N-bromosuccinimide (NBS) is a common choice. A more cost-effective method for larger-scale synthesis utilizes elemental bromine.[1]

Experimental Protocol: Bromination using Bromine

This protocol is adapted from a patented industrial method.[1]

-

Reaction Setup: In a bromination reaction vessel, add dichloromethane and tetrabutylammonium bromide. Cool the mixture.

-

Reagent Addition: Slowly add a pre-mixed solution of bromine in dichloromethane dropwise to the reaction vessel. Following this, add o-fluoroaniline dropwise.

-

Reaction Monitoring: Maintain the temperature for approximately 2 hours and monitor the reaction progress through sampling and analysis (e.g., TLC or GC).

-

Work-up:

-

Filter the reaction mixture.

-

To the filter cake, add water, benzene, and a sodium hydroxide solution for neutralization.

-

Separate the organic (oil) layer and wash it with water.

-

Perform azeotropic dehydration to obtain a solution of 2-fluoro-4-bromoaniline in benzene.

-

Note: The patent suggests that using bromine is significantly more cost-effective than using N-bromosuccinimide for large-scale production.[1]

Step 2: Diazotization of 2-Fluoro-4-bromoaniline and Arylation

This step is the core of the synthesis, where the amino group of 2-fluoro-4-bromoaniline is converted into a diazonium salt, which then reacts with benzene to form the biphenyl structure. Several methods have been reported, primarily differing in the diazotizing agent and reaction conditions. The Gomberg-Bachmann reaction is a classical method for this type of aryl-aryl coupling via a diazonium salt.[2][3]

Method A: Diazotization with Sodium Nitrite and Acid

This is a traditional approach to the Sandmeyer and Gomberg-Bachmann type reactions.[4][5]

-

Preparation of Diazonium Salt:

-

A solution of crude 2-fluoro-4-bromoaniline (96 g, 0.50 mole) and glacial acetic acid (60.0 g, 1.0 mole) in 100 ml of benzene is prepared.

-

This solution is added dropwise over 7 hours to a vigorously stirred mixture of sodium nitrite (69.0 g, 1.0 mole) and 69 ml of water in 700 ml of benzene, maintained at 65°C under a nitrogen atmosphere.

-

The mixture is stirred at 65°C overnight (12 hours).

-

-

Work-up and Purification:

-

The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid.

-

The organic layer is then heated under reflux overnight (13 hours) with iron powder (20 g, 0.36 mole), 250 ml of methanol, and 150 ml of concentrated hydrochloric acid for reductive work-up of byproducts.

-

After cooling, the benzene layer is washed with 490 ml of water and evaporated at 40°C under reduced pressure (40 mm Hg).

-

The resulting dark oil is distilled under vacuum (10 mm Hg) to yield 4-bromo-2-fluorobiphenyl.

-

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Boiling Point (°C/mm Hg) |

| 2-Fluoro-4-bromoaniline | 190.02 | 96 | 0.50 | - | - |

| 4-Bromo-2-fluorobiphenyl | 251.10 | 64.6 | 0.257 | 51.5 | ~132-141/8 |

Method B: Diazotization with Organic Nitrites

The use of organic nitrites such as isoamyl nitrite or isopropyl nitrite in an organic solvent (benzene) can offer an alternative to the aqueous acid conditions of Method A.[1][6]

-

Reaction Setup: Vigorously stir 3500 ml of benzene under a nitrogen atmosphere and maintain the temperature at 65°C using a water bath.

-

Reagent Addition: Separately and simultaneously, add dropwise a solution of isoamyl nitrite (375 ml, 325 g, 2.8 moles) and a solution of crude 2-fluoro-4-bromoaniline (378 g, 2.0 moles) in 250 ml of benzene over approximately 20 hours.

-

Reaction Completion: Keep the mixture at 65°C overnight.

-

Work-up and Purification:

-

Cool the mixture, wash twice with 250 ml of water, and evaporate the solvent.

-

The dark oily residue is dissolved in 750 ml of methanol and 450 ml of concentrated hydrochloric acid.

-

Treat the solution with granular zinc (138 g, 2.1 moles) in small portions over about 6 hours, followed by fine iron filings (54 g, 1.0 mole) over 0.5 hours for "reductive upgrading".

-

Dilute the solution with one liter of water and one liter of Skellysolve B (hexanes), and decant the liquids from the remaining metals.

-

Extract the aqueous phase twice with one liter of Skellysolve B.

-

Wash the combined organic layers with one liter of water, one liter of 1 N NaOH, and one liter of water.

-

Dry the solution over anhydrous sodium sulfate and evaporate the solvent to yield the product.

-

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| 2-Fluoro-4-bromoaniline | 190.02 | 378 | 2.0 | - |

| 4-Bromo-2-fluorobiphenyl | 251.10 | 389 | 1.55 | 77.5 |

-

Reaction Setup: To a solution of 2-fluoro-4-bromoaniline in benzene, add anhydrous magnesium sulfate, trifluoroacetic acid, and cuprous chloride. Cool the mixture to 0-5°C.

-

Reagent Addition: Add isopropyl nitrite dropwise at a constant rate while maintaining the temperature.

-

Reaction Completion: Keep the mixture at 10-15°C for 2 hours.

-

Work-up and Purification:

-

Filter the mixture and rinse with benzene.

-

Wash the filtrate with water and then neutralize with a 30% sodium hydroxide solution.

-

Separate the layers, and subject the oil layer to reduced pressure distillation (85-90°C) to obtain the crude product.

-

Rectify the crude product to obtain the final product.

-

Method C: Diazotization with Methyl Nitrite

This method is described as a practical pilot-scale process that avoids the use of acid during the diazotization step.[7][8]

-

Preparation of Methyl Nitrite: Methyl nitrite is generated in situ just prior to use. In a well-ventilated hood, a flask is charged with sodium nitrite (86.3 g, 1.25 mol), methanol (70 mL), and water (125 mL). The temperature is raised to 35°C, and 12M hydrochloric acid (125 mL) is added dropwise over 1.5 hours. The evolved methyl nitrite gas is passed through a water trap to remove acid.

-

Reaction Setup: In a 3 L round-bottomed flask fitted with a mechanical stirrer and a gas tube, place 2-fluoro-4-bromoaniline (224.0 g, 1.18 mol), CuCl (15.0 g, 0.15 mol), and 2 L of benzene.

-

Reaction: Heat the mixture to 43°C. Bubble the generated methyl nitrite (76.3 g, 1.25 mol) through the mixture over about 1.5 hours, maintaining the temperature between 43-47°C.

-

Reaction Completion and Work-up:

-

Once the reaction is complete, raise the temperature to 50°C and stir for another 20 minutes to expel excess methyl nitrite.

-

Cool the mixture to room temperature, wash with 1500 mL of water, and dry over MgSO4.

-

Remove the benzene by distillation for recycling.

-

Evaporate the residue under vacuum (105–107°C/10 mmHg) to obtain the product.

-

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| 2-Fluoro-4-bromoaniline | 190.02 | 224.0 | 1.18 | - |

| 4-Bromo-2-fluorobiphenyl | 251.10 | 250.0 | 0.996 | 84.4 |

Visualizing the Reaction Pathways

Gomberg-Bachmann Reaction Mechanism

The core of the arylation step in these methods follows a radical mechanism, characteristic of the Gomberg-Bachmann reaction.

Caption: Simplified mechanism of the Gomberg-Bachmann arylation.

Alternative Synthetic Routes

While the bromination followed by diazotization is a common pathway, other routes have been explored.

-

Suzuki-Miyaura Coupling: A cross-coupling reaction of a suitable aryl halide with an arylboronic acid, catalyzed by a palladium complex, can also yield the desired biphenyl.[9][10] For instance, the coupling of 1-bromo-2-fluoro-4-iodobenzene with phenylboronic acid has been reported to give 4-bromo-2-fluorobiphenyl in good yield (87%).[7][8] However, the high cost of palladium catalysts and the toxicity of boronic acids can be a limitation for large-scale production.[7]

Caption: Suzuki-Miyaura cross-coupling route to 4-bromo-2-fluorobiphenyl.

Conclusion

The synthesis of 4-bromo-2-fluorobiphenyl from o-fluoroaniline is a well-established process with several viable methodologies. The most common industrial approach involves the bromination of o-fluoroaniline followed by a diazotization-arylation reaction. The choice of the specific protocol for the second step depends on factors such as scale, cost, and safety considerations. While traditional methods using sodium nitrite and acid are effective, protocols employing organic nitrites or in situ generated methyl nitrite offer advantages in terms of yield and ease of work-up. For specialized applications, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provide an alternative, albeit often more expensive, route. This guide provides researchers and drug development professionals with a detailed comparison of these methods to aid in the selection and implementation of the most suitable synthetic strategy.

References

- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 3. Gomberg-Bachmann Reaction [drugfuture.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. researchgate.net [researchgate.net]

IUPAC name for 4-Bromo-4'-fluorobiphenyl

An In-depth Technical Guide to 4-Bromo-4'-fluorobiphenyl

Introduction

This compound is a halogenated aromatic compound widely utilized in organic synthesis and materials science. Its formal IUPAC name is 1-bromo-4-(4-fluorophenyl)benzene[1]. This bifunctional molecule features a biphenyl scaffold, which provides a rigid and planar structural core. The presence of two different halogen atoms—a bromine and a fluorine—at the para positions of the phenyl rings makes it a valuable and versatile intermediate.

This structure is particularly amenable to sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the controlled construction of complex molecular architectures[2][3]. Consequently, this compound serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, liquid crystals, and organic semiconductor materials[2][4][5]. Its utility has been specifically noted as a reagent in the preparation of 5-hydroxypyrimidine-4-carboxamide compounds, which are designed to promote the production of erythropoietin (EPO)[6].

This document provides a comprehensive overview of the chemical properties, synthesis protocols, and key applications of this compound for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| IUPAC Name | 1-bromo-4-(4-fluorophenyl)benzene | [1] |

| CAS Number | 398-21-0 | [1][6][7][8] |

| Molecular Formula | C₁₂H₈BrF | [1][6][8] |

| Molecular Weight | 251.09 g/mol | [1][6][7] |

| Appearance | White powder | [6] |

| Melting Point | 92.5-97.5 °C (lit.) | [6][7][9] |

| InChI Key | XFGPSHWWPIFPNL-UHFFFAOYSA-N | [1][7] |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)F | [1][7] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing asymmetrically substituted biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2][10]. This reaction creates the central carbon-carbon bond between the two aromatic rings.

Suzuki-Miyaura Coupling Pathway

A plausible synthetic route involves the coupling of an arylboronic acid with an aryl halide. For this target molecule, one could react 4-bromophenylboronic acid with 1-fluoro-4-iodobenzene or, alternatively, 4-fluorophenylboronic acid with 1-bromo-4-iodobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the Pd(0)-catalyzed synthesis of fluorinated biphenyl compounds[10].

Materials:

-

4-Fluorophenylboronic acid (1.5 eq.)

-

1-Bromo-4-iodobenzene (1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5 eq.)

-

1,4-Dioxane and Water (3:1 v/v ratio)

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: To a pressure tube or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-iodobenzene (1.0 eq.), 4-fluorophenylboronic acid (1.5 eq.), potassium phosphate (1.5 eq.), and Pd(PPh₃)₄ (0.015 eq.).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (3:1 ratio) to the vessel via syringe.

-

Heating: Immerse the reaction vessel in a preheated oil bath at 105 °C. Stir the mixture vigorously for 8-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-iodobenzene) is consumed.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This compound's primary value lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: The biphenyl moiety is a common scaffold in many biologically active molecules. This compound serves as a key precursor in the synthesis of complex drug candidates[2][3]. It has been explicitly identified as a reagent for preparing compounds that promote the production of erythropoietin (EPO), a hormone critical for red blood cell formation[6].

-

Cross-Coupling Reactions: The molecule is an ideal substrate for further functionalization. The bromine atom can be selectively targeted in subsequent cross-coupling reactions, leaving the more stable fluorine atom intact. This allows for the stepwise and controlled addition of other molecular fragments.

-

Materials Science: Biphenyl derivatives are foundational to the development of liquid crystals used in display technologies and organic light-emitting diodes (OLEDs)[3][5]. The specific electronic properties imparted by the bromo- and fluoro-substituents can be used to tune the optical and charge-transport characteristics of these advanced materials[3].

Caption: Key application areas derived from this compound.

Role in Modulating Biological Pathways

This compound itself is not typically the final biologically active agent. Instead, it is a structural component used to synthesize a more complex derivative that interacts with biological targets. Taking the example of its use in developing EPO production promoters, the biphenyl scaffold becomes part of a larger molecule designed to activate signaling pathways that lead to the transcription of the EPO gene.

The diagram below illustrates this conceptual relationship. The "Derivative Compound," synthesized using this compound, acts on a cellular receptor or enzyme, initiating a signaling cascade that ultimately enhances gene expression and protein production.

Caption: Conceptual signaling pathway for an EPO-promoting drug derivative.

Safety and Handling

This compound is classified as harmful and hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects)[1][7].

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7].

-

Personal Protective Equipment (PPE): Appropriate PPE includes gloves, safety glasses with side-shields, and a dust mask (e.g., N95)[7]. It should be handled in a well-ventilated area or a chemical fume hood.

References

- 1. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 398-21-0 [chemicalbook.com]

- 7. 4-溴-4′-氟联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Biphenyl, 4-bromo-4'-fluoro- [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 4-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-4'-fluorobiphenyl, a key intermediate in organic synthesis. The document outlines its melting and boiling points, details the standard experimental methodologies for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Data

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Melting Point | 92.5 - 97.5 | °C |

| Boiling Point | 307.6 | °C at 760 mmHg |

| Density | 1.433 | g/cm³ |

| Flash Point | 143.7 | °C |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[1]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[2]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[3]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or silicone oil

Procedure:

-

Sample Preparation: A small amount (0.5-1 mL) of liquid this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.[4]

-

Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heat-stable oil, making sure the oil level is above the sample level.[3][4]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[4]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[3][4]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4]

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The following diagram illustrates a general workflow from synthesis to characterization.

Caption: Synthesis and Characterization Workflow.

References

Spectroscopic and Spectrometric Characterization of 4-Bromo-4'-fluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic biphenyl derivative, 4-Bromo-4'-fluorobiphenyl. The document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.60 | Doublet of Doublets | J_HH ≈ 8.5, J_HF ≈ 5.5 | H-2', H-6' |

| ~7.55 | Doublet | J_HH ≈ 8.5 | H-2, H-6 |

| ~7.45 | Doublet | J_HH ≈ 8.5 | H-3, H-5 |

| ~7.15 | Triplet | J_HH ≈ 8.5 | H-3', H-5' |

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR prediction software. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 (d, ¹J_CF ≈ 245 Hz) | C-4' |

| ~140.0 | C-1 |

| ~138.0 (d, ⁴J_CF ≈ 3 Hz) | C-1' |

| ~132.0 | C-3, C-5 |

| ~128.5 (d, ³J_CF ≈ 8 Hz) | C-2', C-6' |

| ~128.0 | C-2, C-6 |

| ~121.5 | C-4 |

| ~115.5 (d, ²J_CF ≈ 21 Hz) | C-3', C-5' |

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR prediction software. Actual experimental values may vary slightly.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Strong | Aromatic C=C Stretch |

| 1500-1400 | Strong | Aromatic C=C Stretch |

| ~1225 | Strong | C-F Stretch |

| ~1070 | Strong | C-Br Stretch |

| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Table 4: Mass Spectrometry Fragmentation Data (EI)

| m/z | Relative Intensity (%) | Ion Assignment |

| 252/250 | High | [M]⁺ (Molecular Ion, showing Br isotope pattern) |

| 171 | Moderate | [M - Br]⁺ |

| 152 | Low | [M - Br - F]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL).[1] The sample is transferred to a 5 mm NMR tube.[1] All spectra are recorded at room temperature on a spectrometer operating at a proton frequency of 400 MHz or higher. ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed due to its minimal sample preparation.[2][3] The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of the solid this compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[2] The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[4] The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. jascoinc.com [jascoinc.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Crystal structure of 4-Bromo-4'-fluorobiphenyl

An In-depth Technical Guide on the Crystal Structure of 4-Bromo-4'-fluorobiphenyl

This guide provides a comprehensive overview of the crystal structure of this compound, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and structure determination, and a visualization of the experimental workflow.

Introduction

This compound is a halogenated aromatic compound. Its structural analysis provides valuable insights into the effects of substituent groups on the conformation of biphenyl systems, which are common scaffolds in medicinal chemistry and materials science. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing its molecular geometry and intermolecular interactions in the solid state.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈BrF |

| Molecular Weight | 251.10 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 92.5-97.5 °C |

| CAS Number | 398-21-0 |

Synthesis and Crystallization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the primary literature, a common and effective method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1]

Generalized Synthesis Protocol via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 1-bromo-4-fluorobenzene and 4-bromophenylboronic acid.

Materials:

-

1-bromo-4-fluorobenzene

-

4-bromophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene and Water)

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenylboronic acid and a suitable base in a mixture of toluene and water.

-

Add 1-bromo-4-fluorobenzene to the solution.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated solution.

-

Gently warm the solution to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film or leave it slightly open to allow for slow evaporation of the solvent.

-

Colorless, prismatic crystals should form over a period of several days.

Crystal Structure Determination

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[2] The experimental workflow for this process is outlined below.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

The structure was solved using direct methods with the MULTANII/82 program and refined by full-matrix least-squares refinement of F's.[2]

Crystallographic Data

The crystallographic data for this compound has been reported in two separate studies. A summary of the key parameters is provided in the tables below for comparison.

Table 1: Crystal Data from Brown, Low, and Tollin (1986)[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.78(2) Å |

| b | 13.33(2) Å |

| c | 17.69(3) Å |

| β | 116.3(5)° |

| Volume | 2068.13(15) ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71069 Å) |

Table 2: Crystal Data from Gleason, Brostrom, Etter, and Johnson (1991)[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.709(2) Å |

| b | 13.311(2) Å |

| c | 17.487(5) Å |

| β | 116.29(5)° |

| Volume | 2026.2 ų |

| Z | 8 |

| Temperature | 298(1) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.043 for 1776 observed reflections |

Molecular and Crystal Structure

The crystal structure of this compound is isostructural with 4,4'-dibromobiphenyl.[2][3] The asymmetric unit contains two independent molecules. In these molecules, the two phenyl rings are not coplanar. The inter-ring dihedral angles have been reported to be 40.3(1)° and 38.2(3)°.[2]

The crystal packing is characterized by intermolecular halogen contacts. The shortest of these interactions involve bromine and fluorine atoms, with distances of 3.06(1) Å and 3.20(1) Å.[2]

Conclusion

The crystal structure of this compound has been well-characterized by single-crystal X-ray diffraction. The non-planar conformation of the biphenyl system and the presence of intermolecular halogen-halogen interactions are key features of its solid-state structure. This detailed structural information is valuable for computational modeling and for understanding the structure-property relationships in related halogenated biphenyl compounds.

References

A Technical Guide to the Solubility of 4-Bromo-4'-fluorobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile

Quantitative solubility data for 4-Bromo-4'-fluorobiphenyl is sparse in peer-reviewed literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be established. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound is a relatively non-polar molecule due to the biphenyl core, although the presence of the bromine and fluorine atoms introduces some polarity. Therefore, it is expected to be more soluble in non-polar or moderately polar organic solvents and less soluble in highly polar solvents like water.

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent | Polarity | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often used as a solvent for compounds with poor solubility. |

| Methanol | Polar Protic | Soluble | The polarity of methanol allows for interaction with the polarizable biphenyl system. |

| Acetone | Polar Aprotic | Likely Soluble | Its polarity is suitable for dissolving moderately polar compounds. |

| Dichloromethane (DCM) | Moderately Polar | Likely Soluble | A common solvent for a wide range of organic compounds. |

| Chloroform | Moderately Polar | Likely Soluble | Similar to dichloromethane, it is a good solvent for many organic solids. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | Its ester functional group provides moderate polarity. |

| Toluene | Non-polar | Likely Soluble | The aromatic nature of toluene facilitates the dissolution of the biphenyl core. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | The non-polar nature of hexane may not be sufficient to overcome the crystal lattice energy of the solid. |

| Water | Highly Polar | Insoluble | As a non-polar compound, it has very low solubility in water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following is a detailed methodology for the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.[2][3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Constant temperature bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath equipped with a shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for solubility determination and the logical process for selecting an appropriate solvent.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Caption: Logical diagram for solvent selection based on the "like dissolves like" principle.

References

The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-fluorobiphenyl is a halogenated aromatic compound that has emerged as a significant building block in various fields of chemical synthesis. Its unique structure, featuring a biphenyl core with two different halogen substituents, offers a versatile platform for the construction of complex organic molecules. The differential reactivity of the bromine and fluorine atoms allows for selective functionalization, making it a valuable intermediate in drug discovery, materials science, and organic synthesis. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds and liquid crystals.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 398-21-0 | [2] |

| Molecular Formula | C₁₂H₈BrF | [2] |

| Molecular Weight | 251.10 g/mol | [2] |

| Melting Point | 92.5-97.5 °C | [3] |

| Appearance | White powder | [1] |

Applications of this compound

The applications of this compound are primarily centered around its use as a synthetic intermediate. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, while the fluorine atom can influence the electronic properties and biological activity of the final product.

Drug Discovery and Development

This compound serves as a crucial reagent in the preparation of bioactive molecules. One notable application is in the synthesis of 5-hydroxypyrimidine-4-carboxamide compounds, which have been identified as promoters of erythropoietin (EPO) production.[1] EPO is a hormone that stimulates the production of red blood cells, and compounds that can enhance its production are of significant interest for the treatment of anemia.

While a specific, detailed experimental protocol for the synthesis of 5-hydroxypyrimidine-4-carboxamides using this compound is not publicly available, the general synthetic strategy would likely involve a Suzuki-Miyaura coupling reaction to introduce the 4-fluorobiphenyl moiety onto a pyrimidine core, followed by further functional group manipulations to yield the final carboxamide.

Liquid Crystal Synthesis

The rigid biphenyl core of this compound makes it an excellent precursor for the synthesis of liquid crystalline materials.[4] Liquid crystals are essential components of modern display technologies, such as LCDs. The introduction of a fluorine atom can favorably influence the dielectric anisotropy and other electro-optical properties of the liquid crystal molecules.[5]

This compound can be used as an intermediate in the synthesis of various liquid crystals. A common synthetic route involves a Suzuki-Miyaura cross-coupling reaction to introduce other organic moieties onto the biphenyl scaffold, thereby creating molecules with the desired mesomorphic properties.

Organic Synthesis Intermediate

Beyond its specific applications in drug discovery and liquid crystals, this compound is a versatile intermediate in general organic synthesis. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental tools for the construction of complex organic molecules.[4] The differential reactivity between the C-Br and C-F bonds can be exploited for sequential, site-selective cross-coupling reactions, further enhancing its synthetic utility.

Experimental Protocols

Synthesis of this compound (as an intermediate in liquid crystal synthesis)

This protocol describes the selective monobromination of 4,4'-difluorobiphenyl to yield this compound.

Materials:

-

4,4'-Difluorobiphenyl

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4,4'-difluorobiphenyl in dichloromethane.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Portion-wise, add N-Bromosuccinimide to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-pentylphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., 2 M aqueous sodium carbonate solution)

-

Solvent system (e.g., Toluene and Ethanol)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.

-

Add the solvent system (toluene and ethanol) and the aqueous sodium carbonate solution.

-

De-gas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent such as toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4,4'-Difluorobiphenyl | NBS | FeBr₃ | CH₂Cl₂ | Not specified | Not specified | [5] |

Table 2: Quantitative Data for Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Not specified | Not specified | 110 | 48 | >90 (Conversion) | [6][7] |

| 1-Bromo-3,4-difluorobenzene | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 | 8.5 | 77 | [8] |

Note: This table provides representative data for Suzuki-Miyaura reactions of similar aryl halides, as specific yield data for this compound coupling was not available in the search results.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 398-21-0 [chemicalbook.com]

- 4. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 5. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-4'-fluorobiphenyl Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-Bromo-4'-fluorobiphenyl powder. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and quality control.

Physical Description

This compound is a solid organic compound that typically presents as a white powder[1]. Its crystalline nature is monoclinic[1].

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value |

| Molecular Formula | C₁₂H₈BrF[2][3][4][5][6] |

| Molecular Weight | 251.09 g/mol [2][3][4][6] |

| Melting Point | 92.5-97.5 °C[1][2][4] |

| Boiling Point | 254.7 °C at 760 mmHg[2][4] |

| Density | 1.165 g/cm³[2][4] |

| Flash Point | 88.8 °C[2][4] |

| Vapor Pressure | 0.0271 mmHg at 25°C[2][4] |

| Refractive Index | 1.535[2][4] |

| Assay Purity | ≥ 97% |

Crystallographic Data

The compound crystallizes in a monoclinic system, and is isostructural with 4,4'-dibromobiphenyl[1]. Detailed crystallographic parameters are presented below.

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

| a | 9.78(2) Å[1] |

| b | 13.33(2) Å[1] |

| c | 17.69(3) Å[1] |

| β | 116.3(5)°[1] |

| Volume (U) | 2068.13(15) ų[1] |

| Z | 8[1] |

| Calculated Density (Dx) | 1.60 Mg m⁻³[1] |

Solubility Profile

While specific solubility data for this compound is not extensively detailed in the provided results, its solubility can be inferred from its chemical structure and the properties of analogous compounds like 4-bromobiphenyl. As a relatively non-polar aromatic compound, it is expected to have low solubility in polar solvents such as water[7]. Conversely, it should exhibit significant solubility in non-polar organic solvents like toluene, benzene, and chloroform[7]. The general principle of "like dissolves like" is applicable here[7].

Experimental Protocols

The characterization of this compound powder involves standard analytical techniques to confirm its identity, purity, and crystalline structure.

5.1 Purity Determination by Gas Chromatography (GC)

-

Objective: To determine the purity of the this compound sample.

-

Methodology:

-

Sample Preparation: A dilute solution of the powder is prepared in a suitable volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. A non-polar capillary column (e.g., DB-5 or equivalent) is typically suitable for separating biphenyl compounds.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the oven, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the compound and any potential impurities.

-

Data Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

-

5.2 Structural Confirmation by Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodologies:

-

Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak should correspond to the molecular weight of the compound (approx. 251.1 g/mol ), and the isotopic pattern should be characteristic of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: An IR spectrum of the solid powder is obtained using a technique like Attenuated Total Reflectance (ATR). The spectrum should show characteristic absorption bands for C-H stretching of the aromatic rings, C=C ring stretching, and C-F and C-Br stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, splitting patterns, and integration of the peaks in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, provide detailed information about the molecular structure.

-

5.3 Crystalline Structure by X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and lattice parameters.

-

Methodology:

-

Sample Preparation: A single crystal of suitable size and quality is selected and mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation)[1]. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-